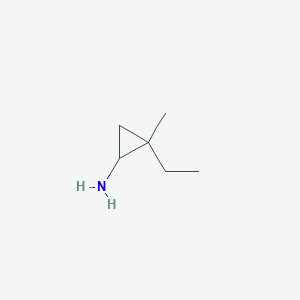
2-Ethyl-2-methylcyclopropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-2-methylcyclopropan-1-amine is an organic compound characterized by a cyclopropane ring substituted with ethyl and methyl groups at the second carbon and an amine group at the first carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-methylcyclopropan-1-amine typically involves the cyclopropanation of suitable precursors followed by amination. One common method is the reaction of 2-ethyl-2-methylcyclopropanone with ammonia or an amine under reductive conditions. This can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the intermediate imine to the desired amine .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using metal catalysts to enhance yield and selectivity. The use of continuous flow reactors can also improve efficiency and scalability, allowing for the production of significant quantities of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-2-methylcyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Reagents like LiAlH4 or NaBH4 in anhydrous solvents.
Substitution: Acid chlorides or anhydrides in the presence of a base such as pyridine or triethylamine.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Amides or other substituted amine derivatives.
Applications De Recherche Scientifique
2-Ethyl-2-methylcyclopropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of 2-Ethyl-2-methylcyclopropan-1-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. The cyclopropane ring’s strained structure can also participate in reactions that release energy, driving chemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropylamine: A simpler analog with a cyclopropane ring and an amine group.
2-Methylcyclopropan-1-amine: Similar structure but lacks the ethyl group.
2-Ethylcyclopropan-1-amine: Similar structure but lacks the methyl group .
Uniqueness
2-Ethyl-2-methylcyclopropan-1-amine is unique due to the presence of both ethyl and methyl groups on the cyclopropane ring, which can influence its reactivity and interactions with other molecules. This structural feature can lead to distinct chemical and biological properties compared to its simpler analogs .
Propriétés
Formule moléculaire |
C6H13N |
|---|---|
Poids moléculaire |
99.17 g/mol |
Nom IUPAC |
2-ethyl-2-methylcyclopropan-1-amine |
InChI |
InChI=1S/C6H13N/c1-3-6(2)4-5(6)7/h5H,3-4,7H2,1-2H3 |
Clé InChI |
QKFNHSOEBYDPGI-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CC1N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Ethyl-2,4-dimethylimidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B13235633.png)

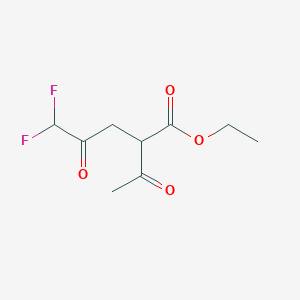
![3-[(Azetidin-3-yl)amino]benzonitrile](/img/structure/B13235645.png)
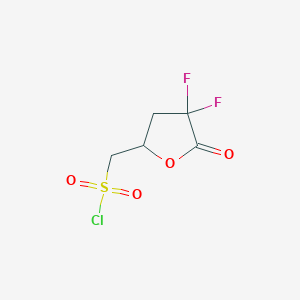

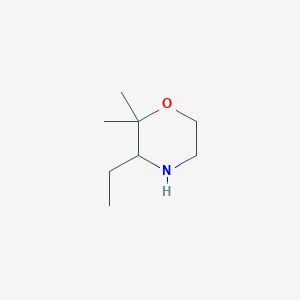
![2-[2-(Methylsulfanyl)ethyl]piperidine](/img/structure/B13235686.png)
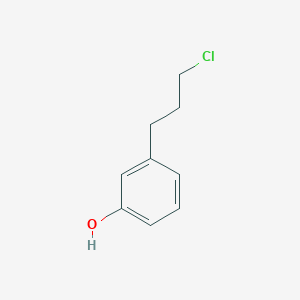
![2-{[1-(Pyridin-2-yl)ethyl]amino}propane-1,3-diol](/img/structure/B13235705.png)
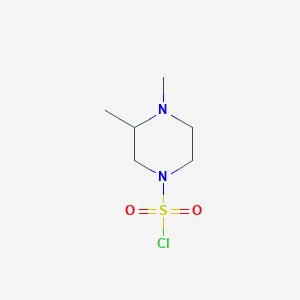
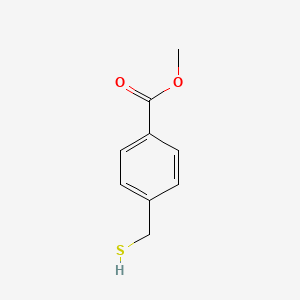
![3-[1-(2-Ethylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13235720.png)
![3-[(4-Methoxyphenyl)methyl]-3-methyloxirane-2-carbonitrile](/img/structure/B13235721.png)
